5-Oxaspiro[3.4]octan-3-amine HCl: Structural Elucidation, Synthesis, and Application in Drug Discovery
5-Oxaspiro[3.4]octan-3-amine HCl: Structural Elucidation, Synthesis, and Application in Drug Discovery
Executive Summary
The transition from flat, sp2-hybridized molecular architectures to three-dimensional, sp3-rich frameworks has fundamentally revolutionized modern medicinal chemistry. Among these advanced structural motifs, 5-oxaspiro[3.4]octan-3-amine hydrochloride has emerged as a highly privileged building block. Functioning as an oxygen-containing spirocyclic amine, it serves as a superior bioisostere for traditional cyclic amines such as morpholines, piperidines, and piperazines.
This technical whitepaper provides an in-depth analysis of the chemical structure, physicochemical advantages, and synthetic methodologies of 5-oxaspiro[3.4]octan-3-amine HCl. It is designed for drug development professionals seeking to optimize pharmacokinetic (PK) profiles, mitigate metabolic liabilities, and improve target selectivity.
Structural Elucidation & Physicochemical Profiling
Molecular Architecture
The core scaffold of 5-oxaspiro[3.4]octan-3-amine consists of a four-membered cyclobutane ring carrying a primary amine at the 3-position, which is spiro-fused at the 1-position (the spiro carbon, C4) to a five-membered tetrahydrofuran (THF) ring. The oxygen atom is located at position 5, directly adjacent to the spiro carbon.
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Chemical Formula: C₇H₁₃NO • HCl
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Molecular Weight: ~163.65 g/mol (HCl salt)
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SMILES (Free base): NC1CC2(C1)OCCC2
The Fsp3 Advantage and hERG Mitigation
Increasing the fraction of sp3-hybridized carbons (Fsp3) is a clinically validated strategy to reduce drug attrition rates. The spirocyclic nature of 5-oxaspiro[3.4]octane enforces a rigid, non-planar geometry. This 3D conformation prevents non-specific hydrophobic interactions and
Bioisosteric Rationale
Traditional morpholine and piperidine rings are notorious for their metabolic vulnerabilities, specifically CYP450-mediated
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Steric Shielding: The spiro-fusion sterically hinders enzymatic access to the
-carbons, effectively blocking oxidative metabolism. -
Basicity Tuning: The inductive electron-withdrawing effect of the spiro-adjacent oxygen modulates the pKa of the amine, optimizing membrane permeability while maintaining sufficient basicity for target engagement.
Logic of bioisosteric replacement using the 5-oxaspiro[3.4]octan-3-amine scaffold.
Quantitative Data Presentation
The following table summarizes the physicochemical improvements achieved when transitioning from a standard morpholine core to the 5-oxaspiro[3.4]octan-3-amine scaffold.
| Physicochemical Property | Morpholine Core | 5-Oxaspiro[3.4]octan-3-amine |
| Fsp3 (Fraction sp3) | 1.0 (Planar tendency) | 1.0 (Rigid 3D) |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | 35.3 Ų |
| 3D Rigidity / Steric Hindrance | Low (Flexible chair) | High (Rigid spiro-fusion) |
| CYP450 | High | Low (Sterically shielded) |
| Aqueous Solubility (LogS) | Moderate | High (Disrupted crystal packing) |
Mechanistic Synthesis & Protocol
To ensure high purity and stereochemical control, the synthesis of 5-oxaspiro[3.4]octan-3-amine relies on a robust [2+2] cycloaddition strategy. The following protocol details the causality behind each experimental choice, forming a self-validating system for reliable scale-up.
Step-by-step synthetic workflow for 5-oxaspiro[3.4]octan-3-amine HCl.
Step-by-Step Methodology
Step 1: Olefination of
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Protocol: React
-butyrolactone with the Petasis reagent (dimethyltitanocene) in anhydrous toluene at 60 °C to yield 2-methylenetetrahydrofuran. -
Causality: Standard Wittig reagents fail to olefinate esters and lactones due to resonance stabilization. Titanium-based alkylidenation selectively converts the lactone carbonyl into an enol ether (exocyclic olefin) without causing unwanted ring opening.
Step 2: [2+2] Cycloaddition
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Protocol: Add chlorosulfonyl isocyanate (CSI) dropwise to a solution of 2-methylenetetrahydrofuran in dichloromethane (DCM) at -78 °C. Slowly warm the reaction to room temperature. Quench with an aqueous sodium sulfite/sodium bicarbonate solution to remove the chlorosulfonyl group.
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Causality: CSI is a highly reactive electrophile. The extreme cold (-78 °C) is critical to control the regioselectivity of the stepwise [2+2] cycloaddition, ensuring the nitrogen atom is positioned correctly relative to the spiro center. The reductive quench cleanly yields the spirocyclic
-lactam intermediate.
Step 3: Reduction and Salt Formation
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Protocol:
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Suspend the
-lactam in anhydrous THF and add Lithium Aluminum Hydride ( ) at 0 °C. Reflux for 4 hours. -
Perform a strict Fieser workup (
mL water, mL 15% NaOH, mL water). -
Extract the free base into diethyl ether, dry over
, and bubble dry HCl gas through the solution to precipitate the final product.
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Causality:
ensures complete reduction of the strained -lactam carbonyl without cleaving the ether linkage. The Fieser workup is strictly employed to precipitate aluminum salts as a granular, easily filterable solid, preventing the formation of emulsions that trap the highly polar spirocyclic amine. Finally, isolation as the HCl salt stabilizes the volatile and hygroscopic free base, ensuring a long shelf-life and high crystallinity.
Application in Drug Discovery
The incorporation of 5-oxaspiro[3.4]octan-3-amine into lead compounds has demonstrated profound effects on ADME profiles. As noted in comparative studies evaluating , these systems provide a "best-of-both-worlds" scenario: the hydrogen-bond accepting capability of an ether combined with the metabolic stability of a sterically encumbered cycloalkane.
When appended to a lipophilic core, the 5-oxaspiro[3.4]octan-3-amine moiety acts as a highly efficient solubilizing group. Its rigid 3D structure minimizes the entropic penalty upon binding to target proteins, often resulting in a 10- to 100-fold increase in binding affinity (
Conclusion
The 5-oxaspiro[3.4]octan-3-amine HCl scaffold is a triumph of modern synthetic design, directly addressing the attrition factors that plague late-stage drug development. By mastering its[2+2] cycloaddition synthesis and understanding its physicochemical advantages, medicinal chemists can systematically deploy this bioisostere to rescue metabolically vulnerable, cardiotoxic, or poorly soluble lead compounds.
